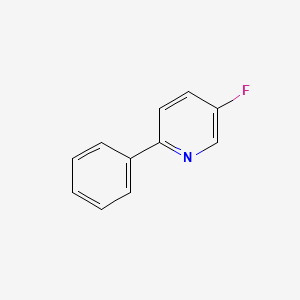

5-Fluoro-2-phenylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FN/c12-10-6-7-11(13-8-10)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGEJQSMOUITDED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80673493 | |

| Record name | 5-Fluoro-2-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

512171-81-2 | |

| Record name | 5-Fluoro-2-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Fluoro-2-phenylpyridine: Synthesis, Properties, and Applications

Introduction: The Strategic Importance of Fluorinated Pyridines in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into heterocyclic scaffolds represents a cornerstone of molecular design. The unique physicochemical properties imparted by fluorine—such as high electronegativity, metabolic stability, and the ability to modulate pKa and lipophilicity—offer chemists a powerful tool to fine-tune the biological activity and material characteristics of organic compounds. Among these scaffolds, the pyridine ring is a ubiquitous motif in countless therapeutic agents and functional materials.

This guide provides a comprehensive technical overview of 5-Fluoro-2-phenylpyridine, a versatile and high-value building block. We will delve into its core properties, robust synthetic methodologies, spectroscopic signature, and its applications as a key intermediate for researchers in medicinal chemistry, agrochemicals, and materials science. This document is designed to serve as a practical resource for scientists and drug development professionals, bridging fundamental chemistry with field-proven insights.

Compound Identification and Core Properties

This compound is a bi-aryl heterocyclic compound whose structure is foundational for more complex molecular architectures. Its identity and key physicochemical properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 512171-81-2 | [1][2][3] |

| Synonyms | 2-Phenyl-5-fluoropyridine | [4] |

| Molecular Formula | C₁₁H₈FN | [1] |

| Molecular Weight | 173.19 g/mol | [5] |

| Physical State | Yellow to white solid | [1] |

| Melting Point | 38-40 °C | [1] |

| Boiling Point | Not available | |

| Solubility | Not available |

Synthesis and Mechanistic Considerations

The construction of the this compound scaffold can be achieved through several reliable synthetic strategies. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of functional groups in more complex derivatives. The Suzuki-Miyaura cross-coupling reaction stands out as a particularly powerful and versatile method.

Primary Synthetic Route: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex. This reaction is renowned for its mild conditions, high functional group tolerance, and excellent yields.

Reaction Scheme: (A) 5-Fluoro-2-halopyridine + Phenylboronic acid → this compound (B) 2-Phenyl-5-boronic acid (or ester) + Fluorinating agent/Halide → this compound

The most common approach involves coupling a fluorinated pyridine fragment with a phenylboron reagent.

Detailed Experimental Protocol (Generalized)

Objective: To synthesize this compound via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

-

2-Bromo-5-fluoropyridine (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

-

Triphenylphosphine [PPh₃] or other suitable phosphine ligand (0.04 eq)

-

Potassium carbonate (K₂CO₃) or other suitable base (2.0 eq)

-

Solvent: 1,4-Dioxane and Water (e.g., 4:1 mixture)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Silica gel for column chromatography

Procedure:

-

Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-5-fluoropyridine, phenylboronic acid, and potassium carbonate.

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial as the palladium catalyst is sensitive to oxygen, especially at elevated temperatures.

-

Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium acetate and the phosphine ligand.

-

Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe. The aqueous component is essential for the activation of the boronic acid and facilitates the transmetalation step.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (2-bromo-5-fluoropyridine) is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with water and transfer to a separatory funnel.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers and wash with brine to remove residual base and inorganic salts.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel to obtain pure this compound.

Causality and Trustworthiness: The use of a palladium catalyst with a phosphine ligand forms the active Pd(0) species required for the catalytic cycle. The base is not merely a proton scavenger; it is essential for activating the boronic acid to form a more nucleophilic boronate species, which is critical for the transmetalation step onto the palladium center. Each step, from establishing an inert atmosphere to the final purification, is designed to maximize yield and purity, ensuring a self-validating and reproducible protocol.

Alternative Synthetic Route: Fluorination of Pyridine N-Oxides

An alternative strategy involves the fluorination of a pre-formed 2-phenylpyridine scaffold. This can be achieved by first oxidizing 2-phenylpyridine to its N-oxide, followed by a fluorination step. A notable method uses a sulfonylating agent (like Ts₂O) in the presence of a fluoride source. This approach offers high regioselectivity.

References

- 1. mdpi.com [mdpi.com]

- 2. [18F]-5-(2-fluoroethyl)2,4-diethyl-3-(ethylsulfanylcarbonyl)-6-phenylpyridine-5-carboxylate - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. Solved The MS, IR, 1H-NMR and 13C-NMR spectra of an organic | Chegg.com [chegg.com]

- 5. Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Fluoro-2-phenylpyridine: Synthesis, Structure, and Applications

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique properties of fluorine—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, often leading to enhanced pharmacokinetic and pharmacodynamic profiles.[1][2] Among the myriad of fluorinated heterocycles, 5-Fluoro-2-phenylpyridine stands out as a particularly valuable building block. This biphenyl-like structure, featuring a pyridine ring, is a key pharmacophore found in numerous biologically active compounds.

This technical guide provides an in-depth exploration of this compound, designed for researchers, chemists, and drug development professionals. We will dissect its chemical structure, present detailed and field-proven synthesis routes with mechanistic insights, outline methods for its characterization, and discuss its significance as a precursor in the development of novel therapeutics.

Chemical Structure and Properties

This compound is an aromatic heterocyclic compound. The structure consists of a pyridine ring substituted with a phenyl group at the 2-position and a fluorine atom at the 5-position. This specific arrangement of substituents dictates its reactivity and utility in further chemical transformations.

Figure 1. Chemical Structure of this compound.

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 512171-81-2 | [3] |

| Molecular Formula | C₁₁H₈FN | Derived |

| Molecular Weight | 173.19 g/mol | Derived |

| Appearance | Typically an off-white to yellow solid or oil | General Knowledge |

| SMILES | c1ccc(cc1)c2ccc(cn2)F | Derived |

| InChIKey | Not readily available |

Core Synthesis Routes

The construction of the C-C bond between the pyridine and phenyl rings is the central challenge in synthesizing this compound. Palladium-catalyzed cross-coupling reactions are the most robust and widely employed methods for this transformation. We will detail two of the most effective approaches: the Suzuki-Miyaura coupling and the Negishi coupling.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a pillar of modern organic synthesis, celebrated for its high functional group tolerance, mild reaction conditions, and the commercial availability and stability of its boronic acid reagents.[4][5][6] The mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

Causality in Experimental Design:

-

Catalyst: A palladium(0) species is the active catalyst. Pd(dppf)Cl₂ is often used as a pre-catalyst, which is reduced in situ. The dppf ligand provides the necessary stability and electronic properties to facilitate the catalytic cycle efficiently.[4][7]

-

Base: A base such as sodium or potassium phosphate/carbonate is crucial. Its role is to activate the boronic acid via the formation of a more nucleophilic boronate complex, which facilitates the transmetalation step.

-

Solvent: A mixture of an organic solvent (like dioxane or toluene) and water is commonly used. Water can play a beneficial role in hydrolyzing boronic esters and facilitating the dissolution of the base.[4][7]

Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling

-

Reactants: 2-Bromo-5-fluoropyridine and Phenylboronic Acid.

-

Inert Atmosphere: To a flame-dried Schlenk flask, add 2-bromo-5-fluoropyridine (1.0 eq), phenylboronic acid (1.2 eq), and sodium phosphate (Na₃PO₄, 3.0 eq).[7]

-

Catalyst Loading: Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add degassed dioxane (sufficient to make a ~0.2 M solution) via cannula.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.[4][6]

-

Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.

Workflow Diagram: Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura synthesis workflow.

Negishi Cross-Coupling

The Negishi coupling utilizes organozinc reagents, which are more reactive than their boronic acid counterparts, often allowing for reactions at lower temperatures or with less reactive halides.[8][9] However, this heightened reactivity necessitates stricter anhydrous and oxygen-free conditions due to the moisture and air sensitivity of organozinc compounds.[8]

Causality in Experimental Design:

-

Organozinc Formation: The pyridylzinc reagent can be generated in situ from the corresponding halide (e.g., 2-bromo-5-fluoropyridine) via transmetalation with an organolithium reagent followed by the addition of a zinc salt (ZnCl₂).[10] This two-step, one-pot procedure avoids the isolation of the sensitive organometallic intermediates.

-

Catalyst: Palladium catalysts like Pd(PPh₃)₄ are highly effective.[8] The choice of ligand is critical to balance catalyst activity and stability.

-

Anhydrous Conditions: The entire process must be conducted under a strictly inert atmosphere (argon) using anhydrous solvents (like THF) to prevent the quenching of the highly reactive organozinc and organolithium intermediates.

Experimental Protocol: Synthesis via Negishi Coupling

-

Reactants: 2-Bromo-5-fluoropyridine and Iodobenzene.

-

Organozinc Preparation:

-

In a flame-dried, three-neck flask under argon, dissolve 2-bromo-5-fluoropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Add n-butyllithium (1.05 eq) dropwise, maintaining the temperature below -70 °C. Stir for 30 minutes.

-

In a separate flask, prepare a solution of anhydrous zinc chloride (ZnCl₂, 1.1 eq) in anhydrous THF. Add this solution via cannula to the organolithium mixture at -78 °C. Allow the mixture to warm slowly to room temperature and stir for 1 hour to form the 5-fluoropyridin-2-ylzinc chloride reagent.[8]

-

-

Coupling Reaction:

-

To the freshly prepared organozinc solution, add iodobenzene (1.1 eq).

-

Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.04 eq).

-

Heat the reaction to reflux (~65 °C) and stir until the starting material is consumed (monitor by TLC/LC-MS), typically 4-8 hours.

-

-

Work-up: Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Workflow Diagram: Negishi Coupling

Caption: Negishi coupling one-pot synthesis workflow.

Spectroscopic Characterization

Confirmation of the successful synthesis of this compound relies on standard spectroscopic techniques. Below are the predicted data based on its structure and data from similar compounds.[11][12]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.50 | dd | J(H,F) ≈ 3.0, J(H,H) ≈ 0.5 | H-6 (Py) |

| ~7.95 | m | - | H-2', H-6' (Ph) |

| ~7.75 | ddd | J(H,H) ≈ 8.5, J(H,F) ≈ 8.5, J(H,H) ≈ 3.0 | H-3 (Py) |

| ~7.50 | m | - | H-3', H-4', H-5' (Ph) |

| ~7.40 | ddd | J(H,H) ≈ 8.5, J(H,F) ≈ 7.5, J(H,H) ≈ 3.0 | H-4 (Py) |

Note: The fluorine atom will cause splitting (coupling) on adjacent protons (H-4, H-6) and the proton across the ring (H-3).

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Coupling | Assignment |

| ~158.5 | d, ¹J(C,F) ≈ 255 Hz | C-5 (Py) |

| ~154.0 | d, ⁴J(C,F) ≈ 3.5 Hz | C-2 (Py) |

| ~138.0 | s | C-1' (Ph) |

| ~136.0 | d, ²J(C,F) ≈ 25 Hz | C-6 (Py) |

| ~129.5 | s | C-4' (Ph) |

| ~129.0 | s | C-2', C-6' (Ph) |

| ~127.0 | s | C-3', C-5' (Ph) |

| ~124.0 | d, ³J(C,F) ≈ 20 Hz | C-4 (Py) |

| ~122.5 | d, ²J(C,F) ≈ 5 Hz | C-3 (Py) |

Note: The most prominent feature is the large one-bond C-F coupling constant for C-5.

Mass Spectrometry (EI-MS):

-

Molecular Ion (M⁺): m/z = 173.06 (calculated for C₁₁H₈FN)

-

Key Fragments: Expect fragments corresponding to the loss of HCN, F, and fragmentation of the phenyl and pyridine rings.

Applications in Drug Discovery

This compound is not merely a synthetic curiosity; it is a privileged scaffold in medicinal chemistry. The strategic placement of the fluorine atom can block sites of metabolism (e.g., P450 oxidation), thereby increasing the compound's half-life and oral bioavailability.[2] Furthermore, the fluorine can act as a hydrogen bond acceptor and alter the pKa of the pyridine nitrogen, which can fine-tune interactions with biological targets like kinases and other enzymes. This makes the this compound motif a valuable component in the design of inhibitors for various therapeutic areas, including oncology and inflammatory diseases.[1]

Conclusion

This compound is a high-value chemical intermediate whose synthesis is readily achieved through well-established palladium-catalyzed cross-coupling methodologies. Both the Suzuki-Miyaura and Negishi reactions offer reliable and scalable routes, with the choice between them often depending on the availability of starting materials and tolerance for rigorous anhydrous conditions. Understanding the causality behind the experimental parameters—the roles of the catalyst, base, and solvent—is paramount for optimizing these transformations. The structural and electronic properties conferred by the fluorine atom make this compound a powerful building block for the development of next-generation therapeutics, underscoring the synergy between synthetic chemistry and drug discovery.

References

- 1. nbinno.com [nbinno.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. This compound | 512171-81-2 [amp.chemicalbook.com]

- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 6. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Negishi Coupling | NROChemistry [nrochemistry.com]

- 9. Negishi coupling - Wikipedia [en.wikipedia.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. benchchem.com [benchchem.com]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

Spectroscopic Profile of 5-Fluoro-2-phenylpyridine: A Technical Guide for Researchers

This technical guide provides a comprehensive analysis of the key spectroscopic data for 5-Fluoro-2-phenylpyridine, a molecule of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this compound. By understanding the spectroscopic fingerprint of this compound, researchers can ensure structural integrity, monitor reactions, and gain a deeper understanding of its chemical properties.

Introduction: The Significance of this compound

This compound belongs to a class of fluorinated heterocyclic compounds that are increasingly utilized as key building blocks in the synthesis of pharmaceuticals and functional materials. The introduction of a fluorine atom into the pyridine ring can significantly alter the molecule's electronic properties, lipophilicity, metabolic stability, and binding interactions with biological targets. The phenyl substituent at the 2-position further extends the aromatic system, influencing its conformational preferences and potential for π-π stacking interactions. Accurate and thorough spectroscopic characterization is therefore paramount for any application of this versatile molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its molecular framework.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate analysis.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm for ¹H and ¹³C NMR). For ¹⁹F NMR, an external or internal reference standard like CFCl₃ (δ = 0.00 ppm) or hexafluorobenzene (δ = -164.9 ppm) can be used.[1]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition Parameters:

-

¹H NMR: Standard pulse sequence (e.g., zg30), spectral width of ~12 ppm, acquisition time of ~3-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Proton-decoupled pulse sequence (e.g., zgpg30), spectral width of ~200 ppm, and a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative accuracy if needed.

-

¹⁹F NMR: Proton-decoupled pulse sequence, a wide spectral width to encompass the expected chemical shift of the fluorine atom.[2][3]

The following diagram illustrates a typical workflow for NMR analysis:

Caption: Workflow for NMR Spectroscopic Analysis.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the protons on both the pyridine and phenyl rings. The chemical shifts and coupling patterns will be influenced by the electronegativity of the nitrogen and fluorine atoms. Based on the known data for 2-phenylpyridine and other fluorinated pyridines, the following assignments can be predicted.[4][5][6][7]

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | 7.7 - 7.9 | dd | JH3-H4 ≈ 8.5, JH3-F5 ≈ 3.0 |

| H-4 | 7.3 - 7.5 | ddd | JH4-H3 ≈ 8.5, JH4-H6 ≈ 2.5, JH4-F5 ≈ 9.0 |

| H-6 | 8.5 - 8.7 | d | JH6-H4 ≈ 2.5 |

| H-2', H-6' | 7.9 - 8.1 | m | |

| H-3', H-4', H-5' | 7.4 - 7.6 | m |

Causality behind Predictions:

-

H-6: This proton is ortho to the pyridine nitrogen and is expected to be the most deshielded proton on the pyridine ring.

-

H-3 and H-4: These protons will show coupling to each other (ortho coupling) and to the fluorine at position 5. The coupling to fluorine will be a through-bond scalar coupling (meta for H-3 and ortho for H-4).

-

Phenyl Protons (H-2'/6', H-3'/4'/5'): These protons will appear as a complex multiplet in the aromatic region, similar to that observed for 2-phenylpyridine.[4][5][6]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant.

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (¹JCF, Hz) |

| C-2 | 155 - 158 | d, ³JCF ≈ 4 |

| C-3 | 121 - 124 | d, ³JCF ≈ 4 |

| C-4 | 125 - 128 | d, ²JCF ≈ 20 |

| C-5 | 158 - 162 | d, ¹JCF ≈ 240 |

| C-6 | 148 - 151 | d, ²JCF ≈ 15 |

| C-1' | 138 - 140 | s |

| C-2', C-6' | 128 - 130 | s |

| C-3', C-5' | 128 - 130 | s |

| C-4' | 129 - 131 | s |

Causality behind Predictions:

-

C-5: This carbon is directly bonded to the highly electronegative fluorine atom, leading to a significant downfield shift and a large one-bond C-F coupling constant.

-

C-4 and C-6: These carbons are ortho to the fluorine and will show a significant two-bond C-F coupling.

-

C-2 and C-3: These carbons are meta to the fluorine and will exhibit a smaller three-bond C-F coupling.

-

The chemical shifts of the phenyl carbons are predicted to be similar to those in 2-phenylpyridine.[4][8]

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom at the 5-position of the pyridine ring.

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| F-5 | -110 to -130 | ddd |

Causality behind Predictions:

-

The chemical shift is predicted based on typical values for fluoroaromatic compounds.[1][3]

-

The multiplicity will arise from coupling to the ortho protons (H-4 and H-6) and the meta proton (H-3).

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation:

-

Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Liquid/Solution Samples: A thin film of the sample can be placed between two salt plates (e.g., NaCl or KBr), or a solution can be analyzed in a suitable cell.

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

Predicted IR Spectrum

The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H and C=C/C=N stretching vibrations, as well as a strong C-F stretching band.

| Wavenumber (cm⁻¹) | Vibration |

| 3100 - 3000 | Aromatic C-H stretch |

| 1600 - 1450 | Aromatic C=C and C=N ring stretching |

| 1250 - 1100 | C-F stretch |

| 900 - 675 | Out-of-plane C-H bending |

Causality behind Predictions:

-

The aromatic C-H stretching vibrations appear at wavenumbers above 3000 cm⁻¹.

-

The stretching vibrations of the C=C and C=N bonds within the pyridine and phenyl rings give rise to a series of bands in the 1600-1450 cm⁻¹ region.

-

The C-F stretching vibration is typically strong and appears in the fingerprint region.

-

The out-of-plane C-H bending vibrations can provide information about the substitution pattern of the aromatic rings. For comparison, the IR spectrum of 2-phenylpyridine can be consulted.[9][10]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Experimental Protocol: Mass Spectrometry Data Acquisition

Instrumentation: A mass spectrometer, for example, one with an electron ionization (EI) source coupled to a quadrupole or time-of-flight (TOF) analyzer.

Sample Introduction: The sample can be introduced via a direct insertion probe or, if volatile, through a gas chromatograph (GC).

Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu).

Predicted Mass Spectrum and Fragmentation

The molecular formula of this compound is C₁₁H₈FN, with a monoisotopic mass of approximately 173.06 g/mol .

Expected Key Ions in the EI Mass Spectrum:

| m/z | Proposed Fragment |

| 173 | [M]⁺ (Molecular ion) |

| 172 | [M-H]⁺ |

| 145 | [M-HCN]⁺ |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Causality behind Predictions:

-

The molecular ion peak ([M]⁺) at m/z 173 is expected to be prominent.

-

Loss of a hydrogen atom can lead to the [M-H]⁺ ion at m/z 172.

-

A common fragmentation pathway for pyridines is the loss of hydrogen cyanide (HCN), which would result in a fragment at m/z 145.[11]

-

Cleavage of the bond between the two rings can generate the stable phenyl cation at m/z 77.[11]

The following diagram illustrates a plausible fragmentation pathway:

Caption: Plausible Mass Spectrometry Fragmentation Pathway.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of this compound. The presented NMR, IR, and MS data, based on established spectroscopic principles and data from analogous compounds, offer a robust framework for the identification and characterization of this important molecule. Researchers are encouraged to use this guide as a reference for their experimental work and to contribute to the growing body of knowledge on fluorinated heterocyclic compounds. The provided experimental protocols serve as a starting point for obtaining high-quality data, which is essential for unambiguous structural confirmation and further research endeavors.

References

- 1. colorado.edu [colorado.edu]

- 2. 19Flourine NMR [chem.ch.huji.ac.il]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. rsc.org [rsc.org]

- 5. 2-Phenylpyridine(1008-89-5) 1H NMR [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. 2-Fluoropyridine(372-48-5) 1H NMR spectrum [chemicalbook.com]

- 8. 2-Phenylpyridine(1008-89-5) 13C NMR spectrum [chemicalbook.com]

- 9. 2-Phenylpyridine(1008-89-5) IR Spectrum [m.chemicalbook.com]

- 10. Pyridine, 2-phenyl- [webbook.nist.gov]

- 11. benchchem.com [benchchem.com]

Biological activity of 5-Fluoro-2-phenylpyridine derivatives

An In-Depth Technical Guide to the Biological Activity of 5-Fluoro-2-phenylpyridine Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound derivatives, a class of heterocyclic compounds demonstrating significant potential in medicinal chemistry and drug discovery. We will delve into their synthesis, explore their diverse biological activities with a focus on anticancer applications, and provide detailed, field-proven experimental protocols for their evaluation.

Introduction: The Strategic Value of the this compound Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its nitrogen atom provides a key site for hydrogen bonding, improves aqueous solubility, and serves as a versatile synthetic handle. When combined with a phenyl group at the 2-position, the resulting 2-phenylpyridine core offers a rigid, planar structure ideal for insertion into the binding pockets of enzymes and receptors.

The strategic incorporation of a fluorine atom at the 5-position further enhances the drug-like properties of this scaffold. Fluorine's high electronegativity and small size can profoundly influence a molecule's conformational preferences, metabolic stability (by blocking sites of oxidative metabolism), and binding affinity (through favorable electrostatic interactions). This guide synthesizes the current understanding of how these structural features translate into potent biological activity.

Synthesis of this compound Derivatives

The construction of the this compound core and its subsequent derivatization are critical for exploring its biological potential. The most prevalent and versatile methods involve transition-metal-catalyzed cross-coupling reactions.

Core Synthesis via Suzuki–Miyaura Cross-Coupling

The Suzuki–Miyaura reaction is the cornerstone for creating the C-C bond between the pyridine and phenyl rings. This method offers high yields and excellent functional group tolerance. A typical approach involves the coupling of a fluorinated pyridine derivative with a phenylboronic acid.

Caption: Suzuki coupling workflow for core synthesis.

Experimental Protocol: Synthesis of a this compound Derivative

This protocol describes a general procedure for the Suzuki–Miyaura cross-coupling.

Objective: To synthesize a this compound derivative from 2-bromo-5-fluoropyridine and a substituted phenylboronic acid.

Materials:

-

2-bromo-5-fluoropyridine (1.0 eq)

-

Substituted phenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Toluene and Water (e.g., 4:1 mixture)

-

Round-bottom flask, condenser, magnetic stirrer, nitrogen inlet

Procedure:

-

Setup: To a round-bottom flask, add 2-bromo-5-fluoropyridine, the phenylboronic acid, and potassium carbonate.

-

Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere. Causality: The palladium catalyst is sensitive to oxygen, which can lead to its deactivation and reduced reaction yield.

-

Solvent & Catalyst: Add the toluene/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.

-

Reaction: Heat the mixture to reflux (typically 90-100 °C) and stir vigorously for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, add ethyl acetate to dilute the mixture. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired this compound derivative.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[1]

Anticancer Activity: Targeting Cyclin-Dependent Kinases

A significant body of research has identified fluorinated pyridine and pyrimidine derivatives as potent inhibitors of Cyclin-Dependent Kinases (CDKs), particularly CDK2 and CDK9.[2][3] These enzymes are critical regulators of the cell cycle and gene transcription, making them prime targets in oncology.

Mechanism of Action: Inhibition of Transcriptional Elongation

CDK9, in complex with Cyclin T1, forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), an essential step for releasing it from promoter-proximal pausing and initiating productive transcript elongation. In many cancers, key survival genes like MYC and MCL1 are highly dependent on this process.

This compound derivatives can act as ATP-competitive inhibitors, occupying the ATP-binding pocket of CDK9 and preventing the phosphorylation of RNA Pol II. This leads to a stalled polymerase, a failure to transcribe essential survival genes, and ultimately, the induction of apoptosis in cancer cells.

Caption: Mechanism of CDK9 inhibition by this compound derivatives.

Cytotoxicity Data

Studies on structurally related 5-fluoro-N²,N⁴-diphenylpyrimidine-2,4-diamine derivatives have demonstrated potent cytotoxic effects against various human cancer cell lines.[2][3]

| Compound ID | Target Cancer Cell Line | GI₅₀ (µM) | Reference |

| Example 6d | A549 (Lung) | 0.87 | [2] |

| HCT-116 (Colon) | 1.13 | [2] | |

| KB (Nasopharyngeal) | 0.95 | [2] | |

| Example 9g | A549 (Lung) | 0.53 | [2] |

| HCT-116 (Colon) | 0.41 | [2] | |

| KB (Nasopharyngeal) | 0.35 | [2] |

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

This assay provides a reliable method for determining drug-induced cytotoxicity based on the measurement of cellular protein content.

Objective: To determine the GI₅₀ (concentration causing 50% growth inhibition) of a test compound against a cancer cell line.

Materials:

-

Cancer cell lines (e.g., A549, HCT-116)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

96-well microtiter plates

-

Test compound stock solution (in DMSO)

-

Trichloroacetic acid (TCA), cold

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

Tris base solution (10 mM, pH 10.5)

-

Microplate reader (515 nm)

Procedure:

-

Cell Plating: Seed cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and incubate for 24 hours to allow attachment.

-

Compound Treatment: Add serial dilutions of the test compound to the wells. Include a vehicle control (DMSO) and a positive control. Incubate for 48-72 hours.

-

Cell Fixation: Gently remove the medium and add cold 10% (w/v) TCA to each well to fix the cells. Incubate at 4 °C for 1 hour. Causality: TCA precipitates proteins and fixes the cells to the plate, ensuring that the subsequent staining accurately reflects the cell number at the end of the treatment period.

-

Staining: Discard the TCA and wash the plates five times with slow-running tap water. Air dry completely. Add 100 µL of SRB solution to each well and stain for 30 minutes at room temperature.

-

Wash and Solubilize: Remove the SRB solution and quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry. Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Data Acquisition: Shake the plates for 5-10 minutes and measure the optical density (OD) at 515 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and plot a dose-response curve to determine the GI₅₀ value.[2]

Anti-Inflammatory and Other Biological Activities

While the primary focus has been on anticancer properties, fluorinated heterocyclic compounds possess a broad spectrum of biological activities.

Anti-Inflammatory Potential

Research on related structures, such as 5-fluoro-2-oxindole, has demonstrated significant anti-inflammatory and antinociceptive effects.[4][5] These compounds can inhibit the upregulation of key inflammatory mediators like inducible nitric oxide synthase (NOS2) and cyclooxygenase-2 (COX-2) in response to inflammatory stimuli like lipopolysaccharide (LPS).[6] This suggests that this compound derivatives are promising candidates for development as anti-inflammatory agents.

Caption: Potential anti-inflammatory mechanism of action.

Antimicrobial Activity

Fluorine-containing heterocycles are well-represented among antimicrobial drugs. The introduction of fluorine can enhance cell membrane permeability and interaction with microbial targets.[7][8] While specific data on this compound derivatives is emerging, related compounds like fluorinated quinolones and 5-fluorouracil derivatives show considerable activity against both Gram-positive and Gram-negative bacteria.[9][10] The mechanism often involves membrane damage or inhibition of essential metabolic pathways.[9]

Agrochemical Applications

Derivatives of the 2-phenylpyridine scaffold have also been investigated for their use in agriculture, demonstrating notable insecticidal and herbicidal activities.[1][11] This highlights the versatility of the core structure in interacting with biological targets across different species.

Conclusion and Future Perspectives

The this compound scaffold is a molecule of significant interest for drug discovery and development. Its strategic design, combining the privileged pyridine ring with a phenyl group and a bio-potentiating fluorine atom, has given rise to derivatives with potent biological activities. The most well-documented application is in oncology, where these compounds function as effective CDK inhibitors.

Future research should focus on:

-

Expanding the Scope: Systematically evaluating optimized derivatives for their anti-inflammatory, antimicrobial, and antiviral potential.

-

Structure-Activity Relationship (SAR) Studies: Further exploration of substitutions on both the pyridine and phenyl rings to enhance potency and selectivity for specific biological targets.

-

Mechanism of Action: Deepening the understanding of the molecular interactions and signaling pathways modulated by these compounds in different disease contexts.

This class of compounds represents a rich starting point for the development of next-generation therapeutics to address unmet needs in cancer, inflammation, and infectious diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9 - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 4. The Antinociceptive, Antioxidant and Anti-Inflammatory Effects of 5-Fluoro-2-Oxindole during Inflammatory Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and antimicrobial testing of 5-fluorouracil derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dual anti‐inflammatory and antiglycation propensities of a potentially novel class of functionalized fluoroquinolones [ouci.dntb.gov.ua]

- 11. Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Value of Fluorine in Phenylpyridine Scaffolds

An In-Depth Technical Guide to the Physical and Chemical Properties of Fluorinated Phenylpyridines

The deliberate incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery and materials science.[1][2] Fluorine's unique combination of properties—high electronegativity, a small van der Waals radius similar to hydrogen, and the ability to form exceptionally strong carbon-fluorine (C-F) bonds—allows for the fine-tuning of a molecule's physicochemical and biological characteristics.[1][3] When applied to the phenylpyridine motif, a privileged structure in numerous therapeutic agents and functional materials, fluorination offers a powerful tool to modulate key parameters such as metabolic stability, lipophilicity, and receptor binding affinity.

This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a detailed exploration of the physical and chemical properties of fluorinated phenylpyridines. It moves beyond a simple recitation of facts to explain the underlying causality, offering field-proven insights into how strategic fluorination can be leveraged to optimize molecular design and performance.

Core Physicochemical Properties: A Study in Modulation

The introduction of fluorine can dramatically, and sometimes counterintuitively, alter the fundamental properties of a parent phenylpyridine.[3][4] Understanding these shifts is critical for predicting a compound's behavior in biological systems.

Lipophilicity (logP/logD): A Non-Linear Relationship

Lipophilicity, the measure of a compound's partitioning between an oily and an aqueous phase, is a critical determinant of absorption, distribution, metabolism, and excretion (ADME) properties. While often assumed to increase lipophilicity, fluorine's effect is highly context-dependent.[4][5]

The fluorination of a phenylpyridine ring impacts lipophilicity through two opposing effects:

-

Increased Hydrophobic Surface Area: The C-F bond is longer than the C-H bond, and replacing hydrogen with fluorine can shield the molecule from solvation by water, thus increasing its hydrophobicity.

-

Increased Molecular Polarity: Fluorine is the most electronegative element, and its introduction creates a strong dipole moment. Depending on the substitution pattern, this can increase the overall polarity of the molecule, leading to a decrease in lipophilicity.[4]

For instance, fluorination on the phenyl ring can have varied effects based on its position relative to the pyridine. The precise placement determines its influence on the molecular dipole and intramolecular interactions, leading to a range of logD values that must be determined empirically.[4]

Table 1: Illustrative Impact of Fluorination on Phenylpyridine Properties

| Compound | Substitution Pattern | pKa (Pyridinium) | logD (pH 7.4) | Rationale |

| 2-Phenylpyridine | Unsubstituted | ~5.2 | ~2.1 | Baseline reference compound. |

| 2-(4-Fluorophenyl)pyridine | para-Fluoro on Phenyl | ~5.1 | ~2.4 | Minimal pKa change; fluorine increases hydrophobic surface, raising logD. |

| 2-Phenyl-6-fluoropyridine | Fluoro on Pyridine (ortho to N) | ~3.5 | ~2.3 | Strong inductive electron withdrawal by fluorine significantly reduces the basicity of the pyridine nitrogen. |

| 2-(2,6-Difluorophenyl)pyridine | di-ortho-Fluoro on Phenyl | ~5.0 | ~2.6 | Fluorines twist the phenyl ring, increasing hydrophobic exposure, while their symmetric placement has less impact on the pyridine pKa. |

Acidity and Basicity (pKa): The Inductive Effect

The basicity of the pyridine nitrogen is a crucial feature for salt formation, solubility, and receptor interactions. Fluorine, being strongly electron-withdrawing, has a profound impact on pKa.

When placed on the pyridine ring, particularly at positions ortho or para to the nitrogen, fluorine significantly reduces the electron density on the nitrogen atom.[6] This makes the lone pair of electrons less available for protonation, thereby decreasing the basicity (lowering the pKa of the conjugate acid). This modulation can be used strategically to detune the basicity of a molecule to avoid off-target effects, such as hERG channel inhibition, or to improve cell permeability.[6]

References

- 1. nbinno.com [nbinno.com]

- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and history of 5-Fluoro-2-phenylpyridine

An In-depth Technical Guide to the Discovery and History of 5-Fluoro-2-phenylpyridine

Authored by: Gemini, Senior Application Scientist

Foreword: The Strategic Importance of Fluorinated Heterocycles

In the landscape of modern chemistry, few structural motifs have imparted as profound an impact as the fluorinated pyridine ring. The strategic incorporation of fluorine into organic molecules can dramatically alter their physicochemical properties, enhancing metabolic stability, modulating lipophilicity, and influencing binding affinities—attributes of paramount importance in drug discovery and materials science.[1][2][3][4] The 2-phenylpyridine scaffold, a cornerstone ligand in organometallic chemistry and a privileged structure in medicinal chemistry, serves as a foundational blueprint.[5][6] This guide delves into the history and discovery of a key derivative, this compound, tracing its evolution from conceptual importance to its synthesis via sophisticated catalytic methodologies that have come to define modern organic chemistry.

Foundational Chemistry: The Preeminence of the 2-Phenylpyridine Core

Before the advent of its fluorinated analog, 2-phenylpyridine (C₁₁H₉N) had already established itself as a molecule of significant interest.[5] Its primary value lies in its function as a bidentate ligand, capable of coordinating with transition metals through both the nitrogen of the pyridine ring and a carbon atom of the phenyl ring via cyclometalation. This C-N chelation creates highly stable, rigid organometallic complexes.

The reaction of 2-phenylpyridine with metal precursors, such as iridium trichloride, leads to the formation of phosphorescent complexes like tris(2-phenylpyridine)iridium(III), or Ir(ppy)₃.[5] These complexes are celebrated for their high quantum yields and are central to the development of Organic Light-Emitting Diodes (OLEDs), where they function as highly efficient phosphorescent emitters. The electronic properties of the 2-phenylpyridine ligand directly dictate the emission color and efficiency of the resulting OLED. This established importance created a compelling rationale for developing functionalized derivatives to fine-tune these electronic properties, setting the stage for the introduction of fluorine.

The Fluorine Effect: A Paradigm Shift in Molecular Design

The introduction of fluorine into bioactive molecules and functional materials is a proven strategy for optimizing performance. The carbon-fluorine bond is the strongest single bond in organic chemistry, rendering it highly resistant to metabolic degradation.[1][3] This property alone can extend the half-life of a drug candidate significantly. Furthermore, fluorine's high electronegativity can alter the acidity or basicity of nearby functional groups and create unique, favorable interactions with biological targets.[4] In the context of materials science, fluorine substitution on the 2-phenylpyridine ligand provides a powerful tool to modulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the resulting metal complexes, thereby tuning the emission wavelength and improving device stability.[5]

Discovery Through Synthesis: The Emergence of Catalytic Cross-Coupling

The "discovery" of this compound is intrinsically linked to the development of powerful synthetic methods capable of constructing the biaryl C-C bond between a fluorinated pyridine and a phenyl ring. While pinpointing the first singular synthesis is challenging, its widespread availability and study are the direct results of transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

The Workhorse Method: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction has become the preeminent method for the synthesis of biaryl compounds, prized for its operational simplicity, functional group tolerance, and the commercial availability of its starting materials.[7][8][9] The synthesis of this compound via this method provides a textbook example of its utility.

The core transformation involves the palladium-catalyzed reaction between a halogenated 5-fluoropyridine and phenylboronic acid.

Typical Reactants:

-

Pyridine Component: 2-Bromo-5-fluoropyridine or 2-Chloro-5-fluoropyridine. The bromide is generally more reactive than the chloride.

-

Arylating Agent: Phenylboronic acid or its pinacol ester derivatives.

-

Catalyst: A palladium(0) source, often generated in situ from a palladium(II) precatalyst like Palladium(II) acetate (Pd(OAc)₂) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂).[7]

-

Base: A crucial component to facilitate the transmetalation step. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[9]

-

Solvent: A mixture of an organic solvent (like 1,4-dioxane, toluene, or DME) and water is often used.[9]

The causality behind these choices is well-understood: the palladium catalyst orchestrates the reaction through a series of oxidative addition, transmetalation, and reductive elimination steps. The phosphine ligand (like dppf) stabilizes the palladium center and modulates its reactivity, while the base activates the boronic acid for transmetalation.

Detailed Experimental Protocol: Suzuki-Miyaura Synthesis of this compound

Objective: To synthesize this compound from 2-bromo-5-fluoropyridine and phenylboronic acid.

Materials:

-

2-Bromo-5-fluoropyridine (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Pd(dppf)Cl₂ (0.03 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane

-

Water

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-5-fluoropyridine, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

-

Add degassed 1,4-dioxane and degassed water in a 4:1 ratio via syringe.

-

Heat the reaction mixture to 85-95 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a pure compound.

Modern Advancements: Direct C-H Arylation

While Suzuki coupling is robust, it requires the pre-functionalization of both coupling partners (e.g., a halide on the pyridine and a boronic acid on the phenyl ring). More recent developments in organometallic catalysis have enabled the direct arylation of pyridine C-H bonds, offering a more atom-economical and step-efficient alternative.[10][11][12]

In this approach, a transition metal catalyst, typically palladium or ruthenium, activates a C-H bond on the 5-fluoropyridine, which then couples with an arylating agent like a diaryliodonium salt or even benzene itself.[13][14]

Causality of C-H Activation:

-

Directing Group: The nitrogen atom of the pyridine ring acts as a directing group, guiding the metal catalyst to selectively activate the C-H bond at the C2 position.

-

Catalyst: Palladium(II) acetate is a common catalyst, often used with an oxidant to regenerate the active catalytic species.[10]

-

Atom Economy: This method avoids the synthesis of organometallic reagents (like boronic acids), reducing waste and shortening the synthetic sequence.

Comparative Data and Workflow Visualizations

To provide a clear comparison of synthetic methodologies, the following table summarizes typical reaction parameters.

| Parameter | Suzuki-Miyaura Coupling | Direct C-H Arylation |

| Pyridine Substrate | 2-Halo-5-fluoropyridine | 5-Fluoropyridine |

| Arylating Agent | Phenylboronic Acid / Ester | Diaryliodonium Salt / Benzene |

| Typical Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄ | Pd(OAc)₂, [Ru(p-cymene)Cl₂]₂ |

| Key Additive | Base (e.g., K₂CO₃, K₃PO₄) | Oxidant (e.g., Ag₂CO₃, TEMPO) |

| Primary Advantage | High reliability, broad scope | High atom economy, fewer steps |

| Primary Drawback | Requires pre-functionalization | Can have narrower scope, regioselectivity challenges |

Visualizing the Mechanisms

To better understand the underlying chemical transformations, the following diagrams illustrate the catalytic cycles.

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: A plausible pathway for palladium-catalyzed direct C-H arylation.

Conclusion and Future Outlook

The history of this compound is not one of a singular, serendipitous discovery, but rather a story of deliberate design enabled by the maturation of synthetic organic chemistry. Its existence is a direct consequence of the need to fine-tune the electronic and physical properties of the foundational 2-phenylpyridine scaffold. The development of robust and versatile cross-coupling reactions, particularly the Suzuki-Miyaura coupling, transformed this molecule from a synthetic challenge into a readily accessible building block.

Today, this compound is a valuable component in the toolkits of medicinal chemists and materials scientists. It serves as a key intermediate in the synthesis of novel pharmaceuticals and is integral to the design of next-generation phosphorescent emitters for energy-efficient OLED displays. As synthetic methodologies continue to advance, particularly in the realm of C-H functionalization, the synthesis and application of this compound and its derivatives will undoubtedly continue to expand, driving innovation in both human health and advanced technologies.

References

- 1. nbinno.com [nbinno.com]

- 2. The organometallic fluorine chemistry of palladium and rhodium: studies toward aromatic fluorination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. 2-Phenylpyridine - Wikipedia [en.wikipedia.org]

- 6. 2-Phenylpyridine | C11H9N | CID 13887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. LED-induced Ru-photoredox Pd-catalyzed C–H arylation of (6-phenylpyridin-2-yl)pyrimidines and heteroaryl counterparts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Critical Role of 5-Fluoro-2-phenylpyridine in Modern Synthesis

An In-depth Technical Guide to the Commercial Availability, Procurement, and Quality Control of 5-Fluoro-2-phenylpyridine

This compound (CAS No. 512171-81-2) is a fluorinated heterocyclic building block of significant interest to the pharmaceutical and materials science industries. Its unique electronic properties, conferred by the fluorine atom and the phenylpyridine scaffold, make it a valuable synthon for creating complex molecular architectures. It is frequently incorporated into molecules designed as kinase inhibitors, organic light-emitting diode (OLED) materials, and other advanced applications.

The success of a multi-step synthesis hinges on the quality of its starting materials. For a key intermediate like this compound, impurities can lead to downstream reaction failures, the formation of difficult-to-remove side products, and ultimately, compromised yield and purity of the final active pharmaceutical ingredient (API) or material. This guide provides researchers, chemists, and procurement specialists with a comprehensive framework for sourcing, validating, and handling this critical reagent to ensure experimental reproducibility and success.

Part 1: Commercial Landscape and Supplier Analysis

The procurement of this compound involves navigating a landscape of manufacturers and distributors, each offering different grades, quantities, and levels of documentation. Suppliers generally fall into two categories: large-scale manufacturers who can fulfill bulk orders and specialized catalog companies that cater to research and development (R&D) quantities.

A key first step in procurement is verifying the correct chemical entity. It is crucial to use the correct CAS Number, 512171-81-2 , to avoid confusion with related isomers or precursors.

Table 1: Representative Commercial Suppliers of this compound

| Supplier | Typical Stated Purity | Availability Notes | Target Scale |

| Apollo Scientific | 95%[1] | Offers gram-scale quantities with listed lead times.[1] | R&D |

| BLD Pharm | Data available upon request | Provides access to technical data like NMR and HPLC upon inquiry.[2] | R&D, Pilot |

| Combi-Blocks | >97% | Specializes in building blocks for combinatorial chemistry. | R&D |

| Fluorochem | >98% | Often provides detailed safety and specification data. | R&D, Pilot |

Note: This table is illustrative and not exhaustive. Purity and availability are lot-dependent and should always be confirmed with the supplier.

Part 2: Quality Specifications and Analytical Verification

Beyond the supplier's catalog description, a thorough evaluation of the reagent's quality is paramount. This is achieved by scrutinizing the Certificate of Analysis (CoA) and, ideally, performing in-house verification.

The CoA is a critical document that provides lot-specific data on the purity and identity of the compound. While templates vary, a comprehensive CoA for this compound should include the data points outlined below.

Table 2: Key Certificate of Analysis (CoA) Parameters

| Parameter | Specification | Analytical Method | Rationale and Interpretation |

| Appearance | White to Off-White Solid | Visual Inspection | A significant deviation in color may indicate degradation or the presence of chromophoric impurities. |

| Identity | Conforms to Structure | ¹H NMR, ¹³C NMR, MS | Confirms the molecular structure is correct. The NMR spectra should match established reference data for this compound.[3] |

| Purity (Assay) | ≥97.0% | HPLC or GC | Quantifies the percentage of the target compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the industry standards for this assessment.[4][5] |

| ¹⁹F NMR | Conforms to Structure | ¹⁹F NMR | Essential for fluorinated compounds. This analysis confirms the presence and chemical environment of the fluorine atom, a key functional group.[5] |

| Water Content | ≤0.5% | Karl Fischer Titration | Excess water can be detrimental to many organometallic cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) where this reagent is often used. |

| Residual Solvents | Varies (e.g., ≤0.3%) | GC-HS | Identifies and quantifies solvents from the final crystallization or purification step, which can interfere with subsequent chemistry. |

Part 3: Procurement and Quality Control Workflow

A systematic approach to procurement and validation minimizes risks associated with reagent quality. The workflow involves initial supplier vetting, technical data evaluation, and incoming material verification.

Experimental Protocol: Incoming QC by HPLC and ¹H NMR

This protocol provides a standardized method for researchers to quickly verify the identity and purity of a newly acquired batch of this compound.

Objective: To confirm the identity and determine the purity of this compound using ¹H NMR and HPLC-UV.

1. Materials & Equipment:

-

This compound sample (as received)

-

Deuterated Chloroform (CDCl₃) with 0.03% TMS

-

HPLC-grade Acetonitrile (ACN) and Water

-

NMR Spectrometer (400 MHz or higher)[5]

-

HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[6]

-

Analytical balance, vials, volumetric flasks, and syringes with 0.45 µm filters

2. Procedure: ¹H NMR for Identity Verification

-

Accurately weigh ~5-10 mg of the sample into a clean NMR tube.

-

Add ~0.6 mL of CDCl₃ and gently agitate to dissolve the sample completely.

-

Acquire a standard ¹H NMR spectrum.

-

Analysis: Process the spectrum and compare the chemical shifts and coupling patterns to a known reference spectrum of this compound. The spectrum should be clean, with minimal peaks in the baseline attributable to impurities.

3. Procedure: HPLC for Purity Assessment

-

Mobile Phase Preparation: Prepare two solvents: Solvent A (Water) and Solvent B (Acetonitrile).

-

Sample Preparation:

-

Accurately prepare a stock solution of the sample in Acetonitrile at a concentration of approximately 1.0 mg/mL.

-

Perform a serial dilution to create a working solution of ~0.1 mg/mL.

-

Filter the working solution through a 0.45 µm syringe filter into an HPLC vial.[6]

-

-

HPLC Method:

-

Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV at 254 nm

-

Gradient: Start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

-

Analysis: Integrate all peaks in the resulting chromatogram. Calculate the purity by the area percentage method: (Area of Main Peak / Total Area of All Peaks) * 100.[7]

4. Interpretation:

-

The ¹H NMR must be consistent with the expected structure.

-

The HPLC purity should be within an acceptable range of the supplier's stated value (e.g., ± 0.5%). Significant unknown peaks may warrant further investigation by LC-MS.[7]

Part 4: Impact of Reagent Quality on Synthetic Outcomes

The practical importance of this rigorous QC process cannot be overstated. This compound is often synthesized via a Suzuki coupling reaction from a precursor like 2-Bromo-5-fluoropyridine and phenylboronic acid.

If the sourced this compound contains unreacted starting materials or byproducts from its own synthesis (such as de-brominated or homocoupled species), these impurities can have several negative consequences:

-

Catalyst Poisoning: Certain impurities can deactivate the catalyst in a subsequent reaction, leading to low conversion rates.

-

Competitive Reactions: Impurities may react competitively, consuming valuable reagents and generating new, unwanted side products.

-

Purification Challenges: Structurally similar impurities are often difficult and costly to remove from the final product, impacting overall yield and the viability of the synthetic route.

Conclusion

Sourcing high-purity this compound is a foundational step for any research or development program that utilizes it. A successful procurement strategy extends beyond simply finding the lowest-cost supplier; it requires a diligent evaluation of technical documentation, a systematic workflow for supplier qualification, and a robust in-house protocol for quality verification. By implementing the principles and procedures outlined in this guide, researchers and scientists can mitigate risks associated with reagent quality, ensuring the integrity and reproducibility of their scientific outcomes.

References

- 1. 512171-81-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. 512171-81-2|this compound|BLD Pharm [bldpharm.de]

- 3. 2-Phenylpyridine(1008-89-5) 1H NMR spectrum [chemicalbook.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

5-Fluoro-2-phenylpyridine: A Comprehensive Technical Guide to Safety, Handling, and Toxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-phenylpyridine is a fluorinated derivative of phenylpyridine, a class of compounds with significant applications in materials science and medicinal chemistry. The introduction of a fluorine atom can modulate the electronic properties, metabolic stability, and biological activity of the parent molecule.[1] As the use of such specialized chemical entities becomes more widespread in research and development, a thorough understanding of their safety and handling requirements is paramount. This guide provides a comprehensive overview of the known and inferred safety, handling, and toxicity information for this compound, drawing upon data from structurally similar compounds to ensure a conservative and safety-conscious approach.

Physicochemical Properties (Inferred)

While specific experimental data for this compound is limited, the following properties can be inferred from related compounds such as 2-phenylpyridine and fluorinated pyridines.

| Property | Inferred Value/Information | Source Analogy |

| Molecular Formula | C₁₁H₈FN | |

| Molecular Weight | 173.19 g/mol | |

| Appearance | Likely a colorless to yellow liquid or low-melting solid. | [2] |

| Solubility | Expected to have good solubility in organic solvents and limited solubility in water.[1] | [1] |

| Boiling Point | Expected to be similar to or slightly higher than 2-phenylpyridine (268-270 °C). | [3] |

Hazard Identification and GHS Classification (Inferred)

Anticipated GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2][4]

-

Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[2][4]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[2][4]

Hazard Pictograms:

Signal Word: Warning

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Toxicological Profile (Inferred)

Direct toxicological data for this compound is not available. The toxicological profile is therefore inferred from data on pyridine, phenylpyridines, and fluorinated aromatic compounds.

General Toxicity: Phenylpyridine and its derivatives may possess some level of toxicity.[1] Pyridine itself is known to be a central nervous system depressant and can cause liver damage upon prolonged exposure.

Routes of Exposure and Symptoms:

-

Inhalation: May cause respiratory tract irritation, leading to coughing and shortness of breath.[5] High concentrations of vapors may lead to systemic effects.

-

Skin Contact: Causes skin irritation, characterized by redness, itching, and pain.[5] Prolonged contact may lead to dermatitis.

-

Eye Contact: Causes serious eye irritation, with potential for redness, pain, and blurred vision.[5]

-

Ingestion: Harmful if swallowed.[5] May cause gastrointestinal irritation, nausea, vomiting, and abdominal pain.

Chronic Exposure: Long-term exposure to pyridine and its derivatives may pose a risk of liver damage. The effects of chronic exposure to this compound have not been studied.

Safe Handling and Storage

A rigorous adherence to safety protocols is essential when working with this compound.

Engineering Controls

All handling of this compound should be conducted in a well-ventilated area. A certified chemical fume hood is mandatory for any procedures that may generate vapors, aerosols, or dust.[6][7] Ensure that an eyewash station and safety shower are readily accessible.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against exposure.

| PPE Type | Specifications | Rationale |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact and irritation.[7] |

| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be necessary for splash hazards. | To protect eyes from splashes and vapors.[5][7] |

| Skin and Body Protection | A lab coat should be worn at all times. For larger quantities or increased risk of splashing, chemical-resistant aprons or coveralls are recommended. | To prevent contamination of personal clothing and skin.[7] |

| Respiratory Protection | For situations where engineering controls are insufficient or during emergency response, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | To prevent inhalation of harmful vapors.[6] |

Storage Requirements

Proper storage is crucial to maintain the integrity of the compound and prevent accidents.

-

Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.[8]

-

Keep away from sources of ignition, heat, and direct sunlight.[6]

-

Store separately from incompatible materials such as strong oxidizing agents and strong acids.[6]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5] |

Spill and Leak Response

-

Evacuate the Area: Restrict access to the spill area.

-

Ventilate: Ensure adequate ventilation, if safe to do so.

-

Containment: For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[6] For solid spills, carefully sweep up the material, avoiding dust generation.

-

Collection: Place the absorbed or swept material into a sealed, labeled container for proper disposal.[6]

-

Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

Personal Protection: Wear appropriate PPE during the entire cleanup process.

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[6] A water spray can be used to cool fire-exposed containers.

-

Specific Hazards: Combustion may produce toxic and irritating fumes, including carbon oxides, nitrogen oxides, and hydrogen fluoride.[6]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Experimental Protocols and Workflows

Workflow for Handling this compound

Caption: Standard workflow for handling this compound.

Emergency Response Logic

References

- 1. Phenylpyridine: Properties, Applications, Safety Data & Supplier Information – Expert Guide China [pipzine-chem.com]

- 2. 2-Phenylpyridine | C11H9N | CID 13887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Phenylpyridine - Wikipedia [en.wikipedia.org]

- 4. 5-Fluoro-2-methylpyridine | C6H6FN | CID 2762863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.ch [fishersci.ch]

- 8. aksci.com [aksci.com]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling Synthesis of 5-Fluoro-2-phenylpyridine

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of 5-Fluoro-2-phenylpyridine via the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth technical insights and a robust, validated methodology. Beyond a simple recitation of steps, this document elucidates the mechanistic rationale behind the choice of reagents and conditions, ensuring a thorough understanding of the reaction for effective troubleshooting and optimization.

Introduction: The Significance of this compound